((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
Brand Name:
Vulcanchem
CAS No.:
105892-20-4
VCID:
VC0028528
InChI:
InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N
Molecular Formula:
C10H13N3O7S
Molecular Weight:
319.29 g/mol
((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1)
CAS No.: 105892-20-4
Main Products
VCID: VC0028528
Molecular Formula: C10H13N3O7S
Molecular Weight: 319.29 g/mol
CAS No. | 105892-20-4 |
---|---|
Product Name | ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
Molecular Formula | C10H13N3O7S |
Molecular Weight | 319.29 g/mol |
IUPAC Name | 2-aminoethanol;2-(2,4-dinitrophenyl)sulfanylacetic acid |
Standard InChI | InChI=1S/C8H6N2O6S.C2H7NO/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16;3-1-2-4/h1-3H,4H2,(H,11,12);4H,1-3H2 |
Standard InChIKey | MNEKBQKPLOECLB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(=O)O.C(CO)N |
Synonyms | ((2,4-Dinitrophenyl)thio)acetic acid 2-aminoethanol (1:1) |
PubChem Compound | 60054 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume